molecular formula C5H7NO2 B1312838 Oxazole, 5-methoxy-2-methyl- CAS No. 53878-74-3

Oxazole, 5-methoxy-2-methyl-

Cat. No. B1312838
CAS RN: 53878-74-3
M. Wt: 113.11 g/mol
InChI Key: RNQHZLJNVUGTIL-UHFFFAOYSA-N
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Description

“Oxazole, 5-methoxy-2-methyl-” is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “5-methoxy-2-methyl-oxazole” has a molecular weight of 157.13 .


Molecular Structure Analysis

The molecular structure of “5-methoxy-2-methyl-oxazole” is characterized by the presence of a five-membered ring containing one oxygen atom and one nitrogen atom . The specific InChI code for this compound is 1S/C6H7NO4/c1-9-4-3-7-5 (11-4)6 (8)10-2/h3H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “5-methoxy-2-methyl-oxazole” are not detailed in the retrieved information, oxazole derivatives in general have been noted for their role in various biological activities .


Physical And Chemical Properties Analysis

“5-methoxy-2-methyl-oxazole” is an off-white solid with a molecular weight of 157.13 . More specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Properties

Oxazole derivatives, including 5-methoxy-2-methyl-oxazole, have been synthesized and studied for their potential applications in various fields. For example, the synthesis of siphonazoles A and B, using a conjunctive oxazole building block, illustrates the utility of such compounds in complex organic syntheses. These compounds serve as building blocks in the total synthesis of unique natural products, demonstrating their versatility in organic chemistry (Jianmin Zhang & M. Ciufolini, 2009). Additionally, the photocycloaddition of 5-methoxy oxazoles to α-keto esters leads to the synthesis of bicyclic oxetanes, which can be transformed into bis-quaternary aspartic acid diester derivatives, showcasing the compound's role in generating vicinal stereogenic quaternary centers (A. Griesbeck, S. Bondock, & J. Lex, 2004).

Biological Applications

5-Methoxy-2-methyl-oxazole derivatives have shown potential in the development of brain-derived neurotrophic factor (BDNF) inducers. These derivatives can significantly increase BDNF production in human neuroblastoma cells, suggesting their potential therapeutic applications in neurodegenerative diseases (T. Maekawa et al., 2003). Moreover, the study of [1,2]Oxazolo[5,4-e]isoindoles has revealed that certain derivatives, particularly those with methoxy benzyl substituents, are effective in reducing the growth of tumor cell lines, indicating their potential as antimitotic drugs (V. Spanò et al., 2016).

Photophysical Studies

Oxazole rings containing compounds, including 5-methyl-2-(p-methylphenyl)-4-acetyl oxazole and its derivatives, have been synthesized and their photophysical properties studied. These studies demonstrate the potential of oxazole derivatives as materials with specific electronic and optical properties, useful in the development of optoelectronic devices (Caihong Zhang et al., 2013).

Medicinal Chemistry

Oxazole-based compounds, including 5-methoxy-2-methyl-oxazole, have been extensively researched for their medicinal properties. They are known to interact with various enzymes and receptors in biological systems, displaying a wide range of biological activities. Research in oxazole-based medicinal chemistry has led to the development of many clinical drugs and candidates for treating various diseases (Huizhen Zhang, Zhibin Zhao, & Cheng‐He Zhou, 2018).

Safety And Hazards

While specific safety and hazard information for “5-methoxy-2-methyl-oxazole” is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

5-methoxy-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQHZLJNVUGTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465671
Record name Oxazole, 5-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 5-methoxy-2-methyl-

CAS RN

53878-74-3
Record name Oxazole, 5-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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